Triazavirin

Descripción general

Descripción

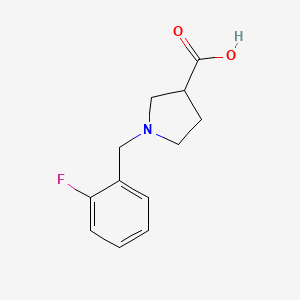

Triazavirin es un compuesto antiviral análogo de la guanina nucleótido originalmente desarrollado en Rusia. Ha demostrado eficacia contra diversas cepas de influenza, incluidas la influenza A y B, y la cepa H5N1 . This compound también se ha investigado por su potencial para combatir el SARS-CoV-2, el virus responsable de la COVID-19 .

Aplicaciones Científicas De Investigación

Triazavirin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los análogos de nucleótidos y sus interacciones.

Biología: this compound se utiliza para estudiar los mecanismos de replicación viral y los efectos de los agentes antivirales.

Mecanismo De Acción

Triazavirin ejerce sus efectos inhibiendo la síntesis de ARN. Como análogo de la guanosina nucleótido, interfiere con la replicación del ARN viral, lo que reduce la gravedad y la progresión de las infecciones virales . Los objetivos moleculares y las vías implicadas incluyen la ARN polimerasa viral y otra maquinaria de replicación viral .

Análisis Bioquímico

Biochemical Properties

Triazavirin plays a crucial role in biochemical reactions by inhibiting the synthesis of viral ribonucleic acid (RNA). It interacts with viral RNA-dependent RNA polymerase, preventing the replication of viral genomic fragments . This interaction is essential for its antiviral activity, as it disrupts the viral replication process. Additionally, this compound has been shown to interact with various viral proteins, further inhibiting viral replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to reduce viral load in lung tissue by threefold, as measured by polymerase chain reaction (PCR) analysis . This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition of viral replication helps in reducing the severity of viral infections and associated complications .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a guanosine nucleotide analog. It inhibits RNA synthesis by incorporating itself into the viral RNA, leading to premature termination of the RNA chain . This inhibition prevents the virus from replicating its genetic material, thereby halting the infection process. This compound’s binding interactions with viral RNA-dependent RNA polymerase and other viral proteins are critical for its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug has shown stability and efficacy in reducing viral load over a period of seven days . Long-term studies have indicated that this compound maintains its antiviral activity without significant degradation, making it a reliable option for extended antiviral therapy . Additionally, no viral RNA was detected in the lungs of animals treated with this compound, indicating its sustained effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in more significant reductions in viral load . At very high doses, some toxic or adverse effects have been observed, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors that facilitate its antiviral activity. The drug undergoes metabolic transformations that enhance its bioavailability and effectiveness . These metabolic pathways are crucial for the drug’s pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to have a high volume of distribution, indicating its widespread distribution in the body . The drug interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution is essential for its antiviral activity, as it ensures that the drug reaches the sites of viral replication .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The drug is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects . Post-translational modifications and targeting signals help in directing this compound to these specific locations, enhancing its efficacy in inhibiting viral replication .

Métodos De Preparación

La síntesis de Triazavirin implica varios pasos clave. La ruta sintética principal incluye la alquilación de la sal de diazonio de 3-metiltio-1,2,4-triazolil-5 disódica con yoduro de metilo . Otro método implica el uso de α-nitroésteres, como el nitroacetato, como equivalentes sintéticos del bloque de construcción C-C que lleva el grupo nitro . Los métodos de producción industrial suelen seguir estas rutas sintéticas, asegurando la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

Triazavirin experimenta diversas reacciones químicas, incluidas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Triazavirin es único en comparación con otros compuestos antivirales debido a su actividad antiviral de amplio espectro y su baja toxicidad aguda . Los compuestos similares incluyen:

Ribavirina: Otro análogo de la guanina nucleótido utilizado para tratar diversas infecciones virales.

Favipiravir: Un derivado de la pirazincarboxamida con propiedades antivirales.

Remdesivir: Un análogo de nucleótido utilizado para tratar la COVID-19.

This compound destaca por su eficacia contra una amplia gama de virus y su perfil bien tolerado .

Propiedades

| Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |

Número CAS |

928659-17-0 |

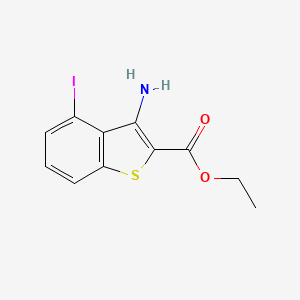

Fórmula molecular |

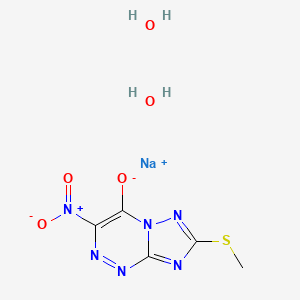

C5H6N6NaO4S |

Peso molecular |

269.20 g/mol |

Nombre IUPAC |

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate |

InChI |

InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2 |

Clave InChI |

XADHWMBJEDRDPD-UHFFFAOYSA-N |

SMILES |

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] |

SMILES canónico |

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na] |

Pictogramas |

Irritant |

Sinónimos |

triazavirin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Triazavirin?

A1: this compound is a synthetic analogue of guanine and acts as a nucleoside analogue. While its exact mechanism is still under investigation, research suggests it acts as a viral RNA polymerase inhibitor, interfering with the replication of viral RNA. [, ]

Q2: How does this compound's mechanism of action differ from neuraminidase inhibitors like Oseltamivir?

A2: Unlike neuraminidase inhibitors that target viral release, this compound directly targets viral RNA synthesis, inhibiting the production of new viral particles within infected cells. [, ]

Q3: Which viruses have been shown to be susceptible to this compound in experimental settings?

A3: this compound has shown activity against a range of viruses in vitro and in vivo, including Influenza A and B viruses, Tick-borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C5H4N6O3S and a molecular weight of 232.21 g/mol. [, ]

Q5: What are the key structural features of this compound?

A5: this compound features a triazolo[5,1-c][1,2,4]triazin-7-one core structure, a methylthio group, and a nitro group. These structural elements contribute to its physicochemical properties and biological activity. []

Q6: Is there information available on this compound's material compatibility or catalytic properties?

A6: The provided research focuses on this compound's antiviral activity and pharmacological profile. Information regarding material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in detail within these studies.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational studies like molecular docking have been employed to investigate this compound's potential interactions with viral proteins, specifically in the context of SARS-CoV-2. [, , ]

Q8: Has the structure-activity relationship of this compound and its analogues been investigated?

A8: While the provided research primarily focuses on this compound itself, some studies delve into the synthetic approaches for this compound and its analogues. [] Investigating the impact of structural modifications on antiviral activity, potency, and selectivity is crucial for developing potentially more effective derivatives.

Q9: What is known about the stability of this compound under various conditions?

A9: One study analyzed the stability of a chitosan-coated liposomal formulation of this compound, demonstrating extended colloidal stability for up to 3 months. [] This highlights the importance of formulation strategies in enhancing drug stability.

Q10: What is the bioavailability of this compound?

A10: A study comparing the pharmacokinetics of this compound, levofloxacin, and their conjugate in rats indicated that the conjugate exhibited higher relative bioavailability and a lower elimination rate compared to this compound alone. [] This suggests the potential for improving this compound's pharmacokinetic properties through targeted formulation strategies.

Q11: What in vitro models have been used to study this compound's antiviral activity?

A11: Researchers have employed various cell lines, including MDCK, SKEV, and Vero cells, to assess this compound's antiviral effects against influenza viruses, tick-borne encephalitis virus, and Chikungunya virus. [, , ]

Q12: What in vivo models have been used to study this compound's efficacy?

A12: Studies have utilized albino mice to investigate this compound's therapeutic efficacy against influenza A (H5N1), Forest-Spring Encephalitis, and to determine toxicity. [, , ] Syrian hamsters were used to evaluate its activity against SARS-CoV-2 infection. []

Q13: Have there been any clinical trials conducted with this compound?

A13: Yes, several clinical trials have been conducted to evaluate this compound's efficacy and safety in patients with influenza. [, , ] A clinical trial investigating its use in treating COVID-19 was registered in China. []

Q14: Are there known resistance mechanisms to this compound?

A14: The provided research predominantly focuses on this compound's efficacy and does not delve into specific resistance mechanisms. Investigating potential resistance development is crucial for any antiviral drug.

Q15: What preclinical studies have been conducted to evaluate the safety of this compound?

A15: Studies in albino mice assessed the acute and chronic toxicity of this compound, determining the maximum tolerable dose and evaluating its effects on hematological, biochemical, and immunological parameters. [, ]

Q16: What analytical methods have been used to characterize and quantify this compound?

A16: High-performance liquid chromatography (HPLC) with various detection methods, including diode array detection, has been utilized to determine this compound levels in pharmaceutical formulations and biological samples. [, ] Spectrophotometry has also been employed for its quantification in aqueous solutions. []

Q17: How does this compound compare to other antiviral drugs like Oseltamivir or Ribavirin?

A17: this compound, Oseltamivir, and Ribavirin are all antiviral drugs but have different mechanisms of action. this compound directly targets viral RNA synthesis, while Oseltamivir inhibits viral release. [, ] Ribavirin, a nucleoside analogue like this compound, has a broader spectrum of activity but is associated with more side effects. [, ] Clinical trials comparing this compound to Oseltamivir in influenza treatment have shown generally comparable results, although some studies suggest potential advantages for this compound in specific aspects like symptom relief. []

Q18: When was this compound first developed and introduced as an antiviral drug?

A18: this compound was developed in Russia and introduced to the pharmaceutical market in 2014 as an anti-influenza drug. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)